molecular formula C7H13NO4 B1203569 Spermidic acid CAS No. 4386-03-2

Spermidic acid

Cat. No. B1203569
CAS RN: 4386-03-2
M. Wt: 175.18 g/mol
InChI Key: SRGQUICKDUQCKO-UHFFFAOYSA-N
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Description

  • Spermidic acid is a polyamine that has been studied for its role in various biological processes and its chemical properties. It is known to interact with various substrates and enzymes, influencing cellular functions.

Synthesis Analysis

  • Synthesis of Spermidine Alkaloids : Catalysis-based enantioselective total synthesis methods have been developed for spermidine alkaloids like (-)-isooncinotine, incorporating a macrocyclic structure. This involves selective iron-catalyzed alkyl-aryl cross-coupling reactions and integrated ring-closing metathesis/hydrogenation sequences (Scheiper et al., 2004).
  • Synthetic Approaches for Spermidine Derivatives : Various spermidine derivatives have been synthesized for studying their biological activities. These include the synthesis of (±)-N-acetyl-N(1)-deoxymayfoline and the exploration of its molecular recognition properties (Tawil et al., 1992).

Molecular Structure Analysis

  • Crystal Structure Studies : The crystal structure of spermidine synthase from Synechococcus with bound polyamine substrate and product has been determined, providing insights into the molecular interactions and binding sites of spermidine (Guédez et al., 2019).

Chemical Reactions and Properties

  • Polyamine Binding and Enzyme Interactions : Spermidine's role in binding with enzymes like spermidine synthase and its interactions with substrates like putrescine has been extensively studied. These studies reveal the specificity and mechanism of aminopropyl transfer reactions in spermidine synthases (Wu et al., 2007).
  • Chemical Modification and Function : Spermidine's chemical modification and its impact on biological functions have been explored, highlighting its role in processes like DNA protection and enzyme inhibition (Khan et al., 1992).

Physical Properties Analysis

  • Spermidine Analogs and Physical Properties : Studies on homologous series of spermidine analogs have provided insights into the physical properties of spermidine and its derivatives, including their uptake by cells and their influence on cellular growth and protein synthesis (Jorstad et al., 1980).

Chemical Properties Analysis

  • Reactivity with Palladium Salts : Research on spermidine's reactivity with palladium salts has been conducted, highlighting its potential in forming complexes with biological significance and potential therapeutic applications (Navarro‐Ranninger et al., 1992).
  • Hydroxycinnamic Acid Spermidine Amides : The formation of hydroxycinnamic acid-spermidine amides in pollen has been characterized, demonstrating spermidine's role in specialized metabolite production in plants (Meurer et al., 1988).

Scientific Research Applications

  • Reproductive Biology and Epididymal Function : Spermidine plays a crucial role in sperm maturation and storage within the male reproductive tract. Impairments in the acidification capacity of the epididymis, potentially influenced by spermidine levels, can significantly impact male fertility (Pastor-Soler, Pietrement, & Breton, 2005).

  • Molecular Biology and Gene Expression : Spermidine is essential for protein and nucleic acid synthesis and structure. It is a precursor of hypusine, a post-translational modification essential for the translation of certain mRNAs. The spermidine to spermine ratio is critical for normal growth and development (Pegg, 2016).

  • Neuroscience and Memory : Spermidine and other polyamines have been implicated in learning and memory processes. They interact with various cellular components, influencing ionic channels, protein synthesis, and cell proliferation/death. Their role in memory and cognitive diseases like Alzheimer's has been explored (Guerra, Rubin, & Mello, 2016).

  • Aging and Longevity : Spermidine has been identified as a potential anti-aging compound. It induces autophagy in various organisms, including yeast, nematodes, and flies, and has been associated with lifespan extension and reduced oxidative protein damage (Madeo, Eisenberg, Büttner, Ruckenstuhl, & Kroemer, 2010).

  • Oxidative Stress and Inflammation : Spermidine has anti-inflammatory and antioxidant properties. It reduces pro-inflammatory mediators and reactive oxygen species in macrophages and animal models, suggesting its therapeutic potential in inflammatory and oxidative disorders (Jeong et al., 2017).

properties

IUPAC Name

4-(2-carboxyethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-6(10)2-1-4-8-5-3-7(11)12/h8H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGQUICKDUQCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195963
Record name 2-Carboxyethyl gamma-aminobutyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Carboxyethyl-g-aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Spermidic acid

CAS RN

4386-03-2
Record name 4-[(2-Carboxyethyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4386-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Carboxyethyl gamma-aminobutyric acid
Source ChemIDplus
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Record name 2-Carboxyethyl gamma-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-carboxyethyl)amino]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARBOXYETHYL AMINOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name N-Carboxyethyl-g-aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H Kawase, T Hasegawa, H Hashimoto… - The Journal of …, 1994 - academic.oup.com
… The formation of spermidic acid, a ring … into spermidic acid (putreanine also may be converted into this acid). It is also presumed that 2-oxo-l-pyrrolidinepropionic acid and spermidic acid …
Number of citations: 3 academic.oup.com
GA Van Den Berg, GT Nagel, FAJ Muskiet… - … of Chromatography B …, 1985 - Elsevier
… acid, and spermidic acid 2 were isolated by means of cation-exchange … On the basis of their GC retention times and the peak areas of selected fragment ions spermidic acid 2, spermic …
Number of citations: 19 www.sciencedirect.com
GA Van den Berg, H Elzinga, GT Nagel… - … et Biophysica Acta (BBA …, 1984 - Elsevier
… In case of spermidic acid 2 and spermic 2 (only cation exchange extracts) the ions at m/z 286/288 and 539/543, corresponding to the respective [M-heptafluorobutyryl] + fragments, were …
Number of citations: 31 www.sciencedirect.com
MA Kamleh, Y Hobani, JAT Dow, L Zheng… - The FEBS …, 2009 - Wiley Online Library
… spermidic acid [[17]], are present in high abundance in CS. Only one of these compounds could correspond to spermidic acid… databases, although spermidic acid has been reported as a …
Number of citations: 51 febs.onlinelibrary.wiley.com
FAJ Muskiet, B Dorhout, GA van den Berg… - … of Chromatography B …, 1995 - Elsevier
… Val, spermidic acid-2, spermic acid-1 and spermic acid-2 were subsequently identified and quantified in urines of healthy persons and cancer patients [45]. Modification of the method en…
Number of citations: 59 www.sciencedirect.com
D Teti, M Visalli, H McNair - Journal of Chromatography B, 2002 - Elsevier
… by aldehyde dehydrogenase to form the corresponding acids, so putrescine is converted to γ-aminobutyric acid (GABA); spermidine to isoputreanine, putreanine and spermidic acid-2; …
Number of citations: 159 www.sciencedirect.com
JM Davis, DR Ekman, DM Skelton, CA LaLone… - Aquatic Toxicology, 2017 - Elsevier
One objective in developing adverse outcome pathways (AOPs) is to connect biological changes that are relevant to risk assessors (ie, fecundity) to molecular and cellular-level …
Number of citations: 22 www.sciencedirect.com
SE Moran, SM Hörst, V Vuitton, C He… - The Planetary …, 2020 - iopscience.iop.org
Very little experimental work has been done to explore the properties of photochemical hazes formed in atmospheres with very different compositions or temperatures than those of the …
Number of citations: 27 iopscience.iop.org
D Teti, M Visalli, H McNair - academia.edu
Thc aliphatic polyamines, putrcscine, spemidire and spermine, are normal cell constituents that play important roles in cell proliferation and differentiation. Thc equilibrium betwcen …
Number of citations: 0 www.academia.edu
M David, L Morgan - Molecular Biotechnology, 1999 - search.proquest.com
The polyamines spermine, spermidine, and putrescine are small organic molecules one or more of which are present in all living organisms. Many natural products contain polyamine …
Number of citations: 1 search.proquest.com

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